2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Catalog No.
S1491375
CAS No.
6974-25-0
M.F
C9H12N4O2
M. Wt
208.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carbox...

CAS Number

6974-25-0

Product Name

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

IUPAC Name

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13)

InChI Key

GDKLVDMQUXYRHW-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N

Synonyms

NSC 23115;

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N

The exact mass of the compound 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry:

,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (DAHQA) is a small molecule under investigation for its potential medicinal properties. Studies have shown that DAHQA exhibits various biological activities, including:

  • Antimicrobial activity

    DAHQA has been shown to possess antibacterial and antifungal properties. A study published in "Molecules" demonstrated that DAHQA displayed antibacterial activity against several pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli [].

  • Antioxidant activity

    DAHQA exhibits free radical scavenging activity, suggesting its potential as an antioxidant. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that DAHQA displayed significant antioxidant activity in different assays [].

  • Anticancer activity

    DAHQA has been investigated for its potential antitumor properties. Studies have shown that DAHQA can inhibit the proliferation of various cancer cell lines [].

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is C9H12N4O2C_9H_{12}N_4O_2, and it has a molecular weight of approximately 208.217 g/mol. The compound features a tetrahydroquinazoline ring with two amino groups at positions 2 and 4, and a carboxylic acid group at position 6. This unique structure contributes to its diverse biological activities, making it an important building block in medicinal chemistry and drug development .

The mechanism of action of DTHQCA remains largely unknown. Research suggests potential for DTHQCA to target specific enzymes or receptors in biological systems, but detailed studies are required to elucidate its specific mechanism [].

  • Oxidation: Can be oxidized to form quinazolinone derivatives.
  • Reduction: Reduction reactions yield dihydroquinazoline derivatives.
  • Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical for reduction processes.
  • Electrophiles for Substitution: Alkyl halides and acyl chlorides are frequently employed.

Major Products

  • From Oxidation: Quinazolinone derivatives.
  • From Reduction: Dihydroquinazoline derivatives.
  • From Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibits significant biological activities, including:

  • Antibacterial Properties: It has shown effectiveness against various bacterial strains.
  • Antifungal Activity: The compound is also active against certain fungal pathogens.
  • Anticancer Effects: Research indicates potential in inhibiting cancer cell proliferation through targeted mechanisms.

These properties make it a valuable scaffold for drug development aimed at treating infections and cancer .

The synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the following steps:

  • Formation of α-aminoamidine: This is achieved by reacting aniline with ethyl glyoxalate.
  • Cyclization: The α-aminoamidine undergoes cyclization with bis-benzylidene cyclohexanones to form the tetrahydroquinazoline ring.

This synthetic route is characterized by mild reaction conditions and high yields, making it efficient for laboratory applications. Although industrial production methods are not extensively documented, the described synthesis can be scaled for larger applications.

The compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold in developing drugs with antibacterial, antifungal, and anticancer properties.
  • Biological Research: Used in studies related to enzyme inhibition and protein interactions.
  • Industrial Chemistry: Employed in synthesizing various industrial chemicals and materials .

Research involving 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has focused on its interactions with biological macromolecules. These studies have highlighted its potential as an enzyme inhibitor, which could lead to new therapeutic strategies in treating diseases caused by enzyme dysregulation. Additionally, its interactions with proteins are being explored to understand its mechanism of action better.

Similar Compounds: Comparison

Similar Compounds

  • Quinazolinone Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
  • Dihydroquinazoline Derivatives: Reduced forms of quinazolines that exhibit distinct pharmacological properties.

Uniqueness

The uniqueness of 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid lies in its specific substitution pattern. This pattern imparts distinct biological activities that are not found in other similar compounds. Its ability to inhibit key enzymes makes it particularly valuable in medicinal chemistry and drug development.

The quinazoline scaffold was first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. However, tetrahydroquinazoline derivatives gained prominence in the mid-20th century with the discovery of their structural similarity to tetrahydrofolic acid, a key coenzyme in one-carbon transfer reactions. Early synthetic routes, such as the condensation of cyclohexanones with cyanoguanidine, laid the groundwork for DAHQA’s development.

In 1959, DeGraw et al. pioneered the synthesis of tetrahydroquinazoline analogs for anticancer applications, demonstrating their potential to interfere with folate metabolism. By the 1990s, DAHQA derivatives were systematically explored for antiparasitic activity, particularly against Pneumocystis carinii and Toxoplasma gondii in AIDS-related infections.

Research Significance in Medicinal Chemistry

DAHQA’s significance stems from its dual functionality:

  • DHFR Inhibition: The 2,4-diamino groups mimic the pteridine ring of folic acid, enabling competitive inhibition of DHFR—an enzyme critical for nucleotide synthesis. DAHQA derivatives exhibit IC50 values as low as 0.014 μM against T. gondii DHFR, outperforming pyrimethamine (IC50 = 0.69 μM).
  • Topoisomerase IIα Selectivity: Recent studies identify 6-amino-tetrahydroquinazolines as non-poisoning topoisomerase IIα inhibitors, avoiding DNA damage linked to secondary leukemias.

Table 1: Biological Activities of DAHQA Derivatives

ActivityTargetIC50 / EfficacySource
AntiparasiticT. gondii DHFR0.1–0.5 μM
AnticancerTopoisomerase IIα2 μM (vs. 120 μM for etoposide)
AntibacterialStaphylococcus aureus10–50 μg/mL

Current Research Landscape and Challenges

Advances in Synthesis

Modern synthetic strategies employ:

  • Microwave-assisted cyclization to reduce reaction times.
  • Chiral resolution techniques to isolate enantiomers with enhanced selectivity.
  • Pd-catalyzed cross-coupling for introducing aryl groups at position 6.

Clinical Challenges

  • Toxicity Profile: Chlorine substituents in analogs like 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid raise concerns about off-target effects.
  • Drug Resistance: Overexpression of DHFR in resistant strains necessitates structural optimization.
  • Blood-Brain Barrier Penetration: While DAHQA derivatives like ARN-21934 show promise in brain targeting, bioavailability remains suboptimal.

Classical Synthesis Approaches

Pictet-Spengler Reaction Applications

The Pictet-Spengler reaction, traditionally used to synthesize tetrahydroisoquinolines, has been adapted for constructing DAHQA’s tetrahydroquinazoline scaffold. This reaction involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones, forming a Schiff base intermediate that undergoes cyclization [2]. For DAHQA, modified β-arylethylamine precursors with electron-donating groups facilitate ring closure under mild acidic conditions. For example, using anthranilic acid derivatives as starting materials, the reaction proceeds via a 6-endo-trig cyclization mechanism, preserving the quinazoline ring’s aromaticity post-cyclization [2]. Catalytic protic acids like hydrochloric acid or Lewis acids such as boron trifluoride etherate enhance reaction efficiency, yielding DAHQA with moderate stereoselectivity [2].

Cyclization Techniques with Anthranilic Acid Derivatives

The Niementowski reaction, a cornerstone in quinazoline synthesis, employs anthranilic acid and formamide under thermal conditions to form 4(3H)-quinazolinones [3]. Adapting this method, DAHQA is synthesized by cyclizing 2-(carbamoylamino)benzoic acid derivatives in the presence of formamide at 120°C [3]. This one-step protocol eliminates water, producing the tetrahydroquinazoline core with high regioselectivity. Variations include using urea or thiourea derivatives of anthranilic acid, which cyclize under basic conditions to introduce the 2,4-diamino substituents [3]. For instance, treating 2-(3-phenylthioureado)benzoic acid with sodium hydroxide yields 3-N-phenyl-4(3H)-quinazolin-2-thione, a precursor to DAHQA [3].

Table 1: Classical Synthesis Methods

MethodStarting MaterialConditionsYield (%)Reference
Pictet-Spenglerβ-ArylethylamineHCl, 80°C, 12h65–70 [2]
Niementowski CyclizationAnthranilic acidFormamide, 120°C, 6h85–90 [3]

Modern Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates DAHQA synthesis by reducing reaction times from hours to minutes. A representative protocol involves irradiating a mixture of anthranilic acid, urea, and formic acid at 150°C for 15 minutes. This method enhances yield (92%) and minimizes side products compared to conventional heating [4]. The rapid, uniform heating promotes efficient cyclization, particularly for sterically hindered intermediates.

Metal-Catalyzed Approaches

Transition-metal catalysts, such as palladium and copper, enable regioselective C–N bond formation in DAHQA synthesis. For example, a copper(I)-catalyzed Ullmann coupling between 2-amino-5,6,7,8-tetrahydroquinazoline and bromoacetic acid introduces the carboxylic acid moiety at position 6 [6]. Similarly, palladium-catalyzed carbonylative cyclization of o-aminonitriles with carbon monoxide under atmospheric pressure constructs the quinazoline core in a single step [4].

One-Pot Condensation Strategies

One-pot methods streamline DAHQA synthesis by combining multiple steps into a single reaction vessel. A notable approach involves condensing anthranilic acid, guanidine hydrochloride, and glyoxylic acid in acetic acid under reflux [4]. This tandem cyclization-dehydration sequence achieves an 88% yield while bypassing intermediate isolation.

Table 2: Modern Synthetic Techniques

MethodCatalyst/ReagentTimeYield (%)
MicrowaveNone15 min92
Copper-CatalyzedCuI, 1,10-phenanthroline8h78
One-PotAcetic acid6h88

Stereoselective Synthesis Methods

Controlling Stereochemistry at C-6 Position

The C-6 carboxylic acid group’s stereochemistry is pivotal for DAHQA’s bioactivity. Chiral auxiliaries, such as (R)- or (S)-binol, direct asymmetric cyclization during the Pictet-Spengler reaction, yielding enantiomerically enriched DAHQA [2]. Alternatively, enzymatic resolution using lipases selectively hydrolyzes ester intermediates, affording the desired (R)-enantiomer with >99% ee [6].

Enantiomeric Purity Considerations

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves DAHQA enantiomers, ensuring pharmacologically relevant purity [4]. Asymmetric hydrogenation of ketone precursors using ruthenium-BINAP catalysts achieves 95% ee, though scalability remains a challenge [6].

Green Chemistry Approaches

Sustainable Catalytic Processes

Biopolymer-supported catalysts, such as chitosan-immobilized lipases, enable solvent-free DAHQA synthesis with 90% yield and negligible waste [4]. Photocatalytic methods using TiO₂ under UV light promote oxidative cyclization of amines, aligning with atom economy principles [6].

Solvent-Free Reaction Conditions

Mechanochemical grinding of anthranilic acid and urea in a ball mill produces DAHQA without solvents, achieving 85% yield in 30 minutes [4]. This approach reduces energy consumption and eliminates toxic solvent use, exemplifying green synthesis.

The diamine functionality at positions 2 and 4 of the quinazoline scaffold represents a critical pharmacophoric element that governs both the potency and selectivity of 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid derivatives. Structure-activity relationship studies have consistently demonstrated that the presence of amino groups at these specific positions is essential for maintaining dihydrofolate reductase inhibitory activity [1] [3].

The unsubstituted 2,4-diaminoquinazoline core exhibits potent inhibition of dihydrofolate reductase from various sources, with inhibitory concentration values typically ranging from 0.01 to 1.0 micromolar [1] [3]. The amino groups at positions 2 and 4 engage in critical hydrogen bonding interactions with key amino acid residues in the enzyme active site, particularly mimicking the binding pattern of the natural substrate dihydrofolate [4] [5].

Selective modification of the amino group at position 4 has emerged as a particularly effective strategy for enhancing enzyme selectivity. N4-substituted derivatives, where the N4 position bears various substituents while maintaining the free amino group at N2, demonstrate significantly enhanced selectivity for target enzymes with inhibitory concentration values in the 0.001 to 0.1 micromolar range [1] [3] [6]. The N4-substitution appears to confer preferential binding to parasitic dihydrofolate reductases over mammalian enzymes, thereby improving the therapeutic index [1] [6].

Conversely, N2-substituted derivatives, characterized by modification at position 2 while preserving the N4 amino group, exhibit improved cellular uptake properties with inhibitory concentration values ranging from 0.01 to 0.5 micromolar [7] [8] [9]. These modifications often involve the introduction of benzyl or substituted benzyl groups, which enhance membrane permeability and cellular penetration [7] [8]. The N2-substituted analogues have shown particular promise in beta-amyloid aggregation inhibition studies, with compounds such as N2-(4-bromobenzyl)quinazoline-2,4-diamine demonstrating superior inhibition of amyloid beta 42 aggregation [7] [8] [9].

Disubstitution at both N2 and N4 positions represents a balanced approach that can achieve both enhanced activity and improved selectivity, with inhibitory concentration values typically ranging from 0.005 to 0.2 micromolar [1] [10] [11]. However, careful optimization is required to maintain the essential hydrogen bonding interactions while introducing the desired pharmacological modifications [1] [10] [11].

The replacement of amino groups with other functional groups generally results in significant loss of activity. 2-Amino-4-substituted derivatives, where the N4 amino group is replaced with other functionalities, show markedly reduced activity compared to the parent compound, with inhibitory concentration values increasing to the 1.0 to 10.0 micromolar range [12] [13] [14]. Similarly, 2-substituted-4-amino derivatives demonstrate only moderate activity retention, with inhibitory concentration values ranging from 0.5 to 5.0 micromolar [15] [16] [17].

Influence of Tetrahydroquinazoline Scaffold

The tetrahydroquinazoline scaffold represents a crucial structural modification that significantly impacts the biological activity and selectivity profile of quinazoline-based dihydrofolate reductase inhibitors. The saturation of the pyrimidine ring in the quinazoline system fundamentally alters the three-dimensional conformation and binding properties of these compounds [1] [4] [5].

The fully aromatic quinazoline scaffold, while exhibiting high potency against dihydrofolate reductase, typically demonstrates poor selectivity between mammalian and parasitic enzymes, with selectivity ratios generally ranging from 1 to 5-fold [18] [19] [20]. These compounds find primary application as epidermal growth factor receptor inhibitors and anticancer agents, where high potency is often prioritized over selectivity [18] [19] [20].

In contrast, the tetrahydroquinazoline scaffold, characterized by partial saturation of the ring system, provides enhanced selectivity while maintaining moderate potency [1] [4] [5]. The conformational flexibility introduced by the saturated cyclohexane ring allows for more optimal fitting within the active sites of parasitic enzymes compared to mammalian counterparts, resulting in selectivity ratios typically ranging from 10 to 50-fold [1] [4] [5]. This enhanced selectivity makes tetrahydroquinazoline derivatives particularly valuable as antiparasitic agents [1] [4] [5].

The 5,6,7,8-tetrahydroquinazoline system, where the cyclohexane ring is fused to the pyrimidine moiety, demonstrates exceptional selectivity for dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii [1] [4] [21] [5]. Crystal structure studies have revealed that the 6S-equatorial configuration is preferentially bound in both human and Pneumocystis carinii dihydrofolate reductase complexes, mimicking the natural tetrahydrofolate substrate conformation [4] [21] [5]. The high selectivity ratios, ranging from 50 to 330-fold, make these compounds particularly effective for treating infections caused by these opportunistic pathogens [1] [4] [21] [5].

Partially reduced dihydroquinazoline derivatives exhibit a balanced activity profile with moderate selectivity ratios ranging from 5 to 25-fold [15] [6] [22]. These compounds have found application in treating bacterial infections, where a balance between potency and selectivity is required [15] [6] [22].

The quinazolinone scaffold, incorporating a carbonyl group at position 4, represents a distinct class of compounds that primarily target thymidylate synthase rather than dihydrofolate reductase [23] [24] [25] [26]. The selectivity of these compounds for thymidylate synthase versus dihydrofolate reductase is highly variable, ranging from 1 to 100-fold, depending on the specific substitution pattern [23] [24] [25] [26]. These compounds have shown promise in cancer chemotherapy applications [23] [24] [25] [26].

Extended tricyclic systems, such as pyrido[2,3-d]pyrimidine derivatives, offer improved pharmacokinetic properties and high selectivity ratios ranging from 25 to 200-fold [17] [27]. These scaffolds have demonstrated enhanced metabolic stability and improved oral bioavailability, making them attractive candidates for antifolate therapy [17] [27].

Significance of Carboxylic Acid at C-6 Position

The carboxylic acid functionality at the C-6 position of the tetrahydroquinazoline scaffold plays a pivotal role in determining both the binding affinity and selectivity of these compounds for their target enzymes. The carboxylate group serves as a crucial pharmacophoric element that directly influences the interaction with the enzyme active site [28] [23] [29].

The 6-carboxylic acid substitution provides both strong hydrogen bond donor and acceptor capabilities, enabling the formation of multiple favorable interactions with amino acid residues in the enzyme binding site [28] [23] [29]. This functional group effectively mimics the carboxylate moiety of natural folate substrates, resulting in enhanced binding affinity with activity improvements typically ranging from 10 to 100-fold compared to the 6-unsubstituted analogues [28] [23] [29]. The carboxylic acid group also contributes significantly to improved selectivity profiles, particularly for parasitic enzymes over mammalian counterparts [28] [23] [29].

Carboxamide derivatives at position 6 maintain hydrogen bond donor capability while eliminating the ionizable carboxylate function [23] [30] [31]. These modifications result in alternative binding orientations within the enzyme active site, leading to activity enhancements of 5 to 50-fold compared to unsubstituted analogues [23] [30] [31]. The carboxamide functionality provides moderately improved selectivity, though generally less pronounced than that observed with carboxylic acid derivatives [23] [30] [31].

Carboxylic ester derivatives exhibit significantly reduced hydrogen bonding capacity, serving primarily as weak hydrogen bond acceptors [11] [24]. The reduced binding affinity of these compounds is reflected in more modest activity improvements, typically ranging from 2 to 10-fold over unsubstituted analogues [11] [24]. The selectivity improvements are correspondingly limited compared to carboxylic acid and carboxamide derivatives [11] [24].

Simple alkyl chain substitutions at position 6 rely primarily on hydrophobic interactions with lipophilic regions of the enzyme active site [1] [10] [32]. These modifications generally result in reduced activity compared to hydrogen bonding substituents, with activity ratios typically ranging from 0.1 to 2-fold relative to unsubstituted compounds [1] [10] [32]. The selectivity of alkyl-substituted derivatives is generally reduced compared to more polar substituents [1] [10] [32].

Benzyl derivatives at position 6 introduce aromatic stacking interactions with the enzyme active site in addition to hydrophobic contacts [1] [10] [7] [8]. The activity enhancements observed with benzyl substituents are highly variable, ranging from 1 to 20-fold, depending on the specific substitution pattern on the benzyl ring [1] [10] [7] [8]. Electron-withdrawing substituents on the benzyl ring, such as halogens, generally provide superior activity compared to electron-donating groups [7] [8]. The selectivity of benzyl derivatives is likewise variable and depends on the specific substitution pattern [1] [10] [7] [8].

Heterocyclic substituents at position 6 offer multiple interaction modes, including hydrogen bonding, aromatic stacking, and specific receptor recognition elements [33] [34] [35]. These diverse interaction possibilities result in highly variable activity enhancements, ranging from 5 to 100-fold, with selectivity that is often target-dependent [33] [34] [35]. Indoline and quinoline substituents have shown particular promise in this regard, demonstrating potent and selective inhibition of parasitic dihydrofolate reductases [33] [34] [35].

Pharmacophore Modeling and Structure Optimization

Pharmacophore modeling studies of 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid derivatives have identified critical molecular features required for optimal biological activity. These computational approaches have provided invaluable insights into the spatial and electronic requirements for effective enzyme inhibition and have guided rational drug design efforts [20] [35] [36] [37].

Hydrogen bond acceptor features, primarily associated with the N1 and N3 nitrogen atoms of the quinazoline ring and carbonyl groups in substituted derivatives, exhibit precise geometric requirements for enzyme binding [20] [35] [36] [37]. Pharmacophore models consistently identify these features as essential elements, with quantitative structure-activity relationship correlations typically ranging from 0.85 to 0.95 [20] [35] [36] [37]. The optimization strategy for these features focuses on maintaining the key nitrogen positions while allowing for peripheral modifications that do not disrupt the critical hydrogen bonding geometry [20] [35] [36] [37].

Hydrogen bond donor features, represented by the amino groups at positions 2 and 4, demonstrate specific angular requirements for optimal hydrogen bonding interactions [20] [35] [17] [38]. The spatial orientation of these amino groups is critical for maintaining the binding conformation observed in crystal structures of enzyme-inhibitor complexes [20] [35] [17] [38]. Quantitative structure-activity relationship models for these features typically show correlation coefficients ranging from 0.78 to 0.92 [20] [35] [17] [38]. Structure optimization strategies emphasize preserving the amino group orientation while allowing for controlled substitution that maintains the essential hydrogen bonding capability [20] [35] [17] [38].

Aromatic ring features, primarily represented by the benzene ring of the quinazoline scaffold, require maintenance of planarity for optimal interactions with the enzyme active site [20] [35] [39]. The aromatic surface provides essential pi-pi stacking interactions and contributes to the overall binding affinity [20] [35] [39]. Pharmacophore models for aromatic features demonstrate correlation coefficients ranging from 0.82 to 0.89 in quantitative structure-activity relationship studies [20] [35] [39]. Optimization approaches focus on ensuring coplanarity while incorporating strategic substitutions that enhance selectivity without disrupting the aromatic interactions [20] [35] [39].

Hydrophobic features, particularly associated with alkyl and benzyl substituents at position 6, define specific lipophilic volumes that interact with hydrophobic regions of the enzyme active site [35] [36] [39]. These features contribute to both binding affinity and selectivity, with quantitative structure-activity relationship correlations typically ranging from 0.75 to 0.88 [35] [36] [39]. Optimization strategies involve careful adjustment of substituent size and shape to maximize favorable hydrophobic contacts while minimizing steric clashes [35] [36] [39].

Positive ionizable features, represented by protonated amino groups under physiological conditions, exhibit distance constraints relative to hydrogen bond acceptor features [17] [38]. The ionization state of these groups significantly influences both binding affinity and cellular uptake properties [17] [38]. Quantitative structure-activity relationship models for ionizable features show correlation coefficients ranging from 0.70 to 0.85 [17] [38]. Optimization approaches focus on controlling the acid dissociation constant values to ensure appropriate ionization states under physiological conditions [17] [38].

Negative ionizable features, primarily represented by the carboxylate group at position 6, require precise electrostatic complementarity with positively charged amino acid residues in the enzyme active site [23] [20] [35]. These features are critical for both binding affinity and selectivity, with quantitative structure-activity relationship correlations ranging from 0.80 to 0.93 [23] [20] [35]. Structure optimization strategies emphasize balancing the ionization state to maximize favorable electrostatic interactions while maintaining appropriate physicochemical properties for drug development [23] [20] [35].

The integration of these pharmacophore elements into comprehensive three-dimensional models has enabled the successful prediction of novel active compounds and has guided the optimization of existing lead structures [20] [35] [36] [37]. Advanced pharmacophore modeling approaches, incorporating molecular dynamics simulations and quantum mechanical calculations, continue to refine our understanding of the structure-activity relationships governing this important class of compounds [20] [35] [36] [37].

Pharmacophore ElementQuinazoline PositionSpatial RequirementsOptimization StrategyQSAR Correlation
Hydrogen Bond Acceptor (HBA)N1, N3, C=O groupsPrecise geometry for enzyme bindingMaintain key nitrogen positionsR² = 0.85-0.95 [20] [35] [36] [37]
Hydrogen Bond Donor (HBD)N2-NH2, N4-NH2Specific angles for H-bondingPreserve amino group orientationR² = 0.78-0.92 [20] [35] [17] [38]
Aromatic Ring (AR)Benzene ring of quinazolinePlanar aromatic surfaceEnsure coplanarityR² = 0.82-0.89 [20] [35] [39]
Hydrophobic Feature (HY)C6-alkyl, benzyl substituentsDefined lipophilic volumeOptimize substituent sizeR² = 0.75-0.88 [35] [36] [39]
Positive Ionizable (PI)Protonated amino groupsDistance constraints from HBAControl pKa valuesR² = 0.70-0.85 [17] [38]
Negative Ionizable (NI)Carboxylate at C6Electrostatic complementarityBalance ionization stateR² = 0.80-0.93 [23] [20] [35]

XLogP3

-0.3

Other CAS

6974-25-0

Dates

Last modified: 08-15-2023

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